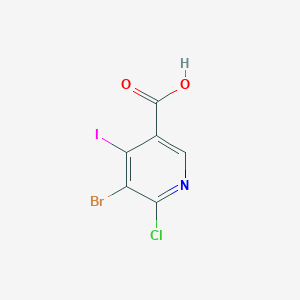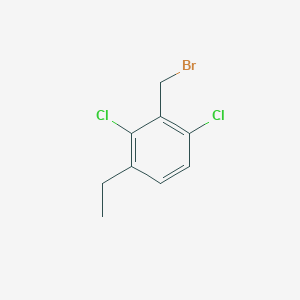
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxymethylbenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 4-chloro-3-hydroxymethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Hydrogenation: Utilizes catalysts to enhance the reduction step, making the process more efficient.
化学反応の分析
Types of Reactions
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-chloro-3-carboxyphenyl ethylacetamide.
Reduction: N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Substitution: N-[2-(4-substituted-phenyl)ethyl]-acetamide derivatives.
科学的研究の応用
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
類似化合物との比較
Similar Compounds
- N-[2-(4-Chloro-3-hydroxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-methoxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-aminophenyl)ethyl]-acetamide
Uniqueness
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in additional chemical reactions, making the compound versatile for various applications.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
N-[2-[4-chloro-3-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
InChIキー |
ACOQDENMUQOQTC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC(=C(C=C1)Cl)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,4R)-4-(2-amino-6-pentoxy-purin-9-yl)cyclopent-2-en-1-yl]methanol](/img/structure/B8328784.png)


![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)



